2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a category that includes 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, have been characterized for potential use as pesticides. Their properties have been studied using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).
Study on Herbicide Metabolism : This compound belongs to the chloroacetamide class, and similar compounds in this class have been studied for their metabolic pathways in human and rat liver microsomes. These studies are crucial for understanding the environmental and health impacts of herbicide usage (Coleman, Linderman, Hodgson, & Rose, 2000).
Conformational Studies : Research has been conducted on the conformational properties of similar compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, using methods like dipole moment measurements and quantum chemical calculations. These studies are important for understanding the physical and chemical properties of these compounds (Ishmaeva et al., 2015).
Synthesis and Antibacterial Activities : Compounds with a similar structure have been synthesized and evaluated for their antibacterial activities. These compounds include derivatives of N-chloro aryl acetamide, which have shown potential as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).
Pharmaceutical Research : Some derivatives have been explored for their potential pharmaceutical applications, such as in the synthesis of β-blockers, demonstrating the relevance of these compounds in medicinal chemistry (Lund, Bøckmann, & Jacobsen, 2016).
Structural Analysis : Studies on N-(5-Chloro-2-hydroxy-phenyl)-acetamide and similar compounds have provided insights into their crystal and molecular structures, which is fundamental in understanding their chemical behavior and potential applications (Chi et al., 2018).
Antioxidant Properties : Research on derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide has explored their antioxidant properties, indicating potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is the Tyrosine-protein kinase receptor RET . This receptor plays a crucial role in cell survival, proliferation, migration, and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the c-KIT 560 to 578 deletion/T670I mutant in human GISTT1 cells . This results in a reduction in AKT phosphorylation at the S473 residue .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway . It acts primarily as a feeding poison for biting and sucking pests, disturbing the chitin biosynthesis of insects, particularly in immature life stages .
Pharmacokinetics
The compound exhibits good oral absorption, estimated to be greater than 77% . It is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . The compound is rapidly metabolized in rats, with a total of 17 components detected in urine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of chitin biosynthesis in insects . This leads to the death of the pests, particularly in their immature life stages .
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYZHHKNDZBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344998 | |
Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161290-85-3 | |
Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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